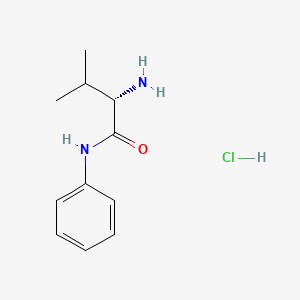
(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-methylbutanoic acid and aniline.
Amide Formation: The carboxylic acid group of 2-amino-3-methylbutanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated intermediate then reacts with aniline to form the amide bond, resulting in the formation of (2S)-2-amino-3-methyl-N-phenylbutanamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Upon binding to its target, the compound can modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-methyl-N-phenylpropanamide
- (2S)-2-amino-3-methyl-N-phenylbutanoic acid
- (2S)-2-amino-3-methyl-N-phenylbutylamine
Uniqueness
(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H17ClN2O |
|---|---|
Poids moléculaire |
228.72 g/mol |
Nom IUPAC |
(2S)-2-amino-3-methyl-N-phenylbutanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
Clé InChI |
PFWNTOZICPWSMJ-PPHPATTJSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC1=CC=CC=C1)N.Cl |
SMILES canonique |
CC(C)C(C(=O)NC1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


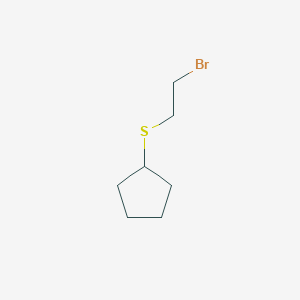
![N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide](/img/structure/B12312814.png)
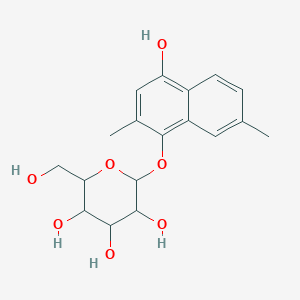
![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12312850.png)


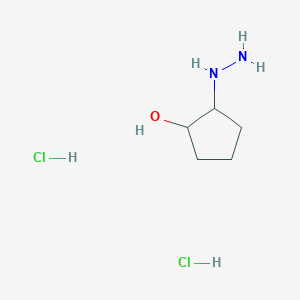

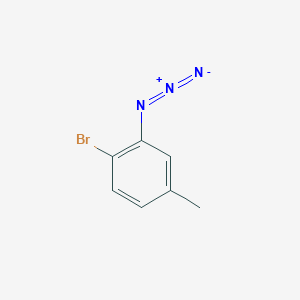

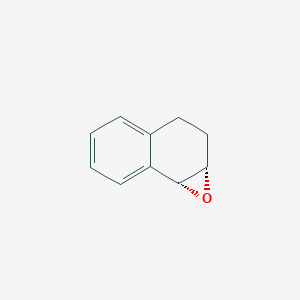
![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
